molecular formula C11H9NO4 B13053273 Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13053273
M. Wt: 219.19 g/mol
InChI Key: PPTPZQFRMKEGBT-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and ester functional groups. These structural features contribute to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization and esterification. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by cyclization to form the quinoline core . The final esterification step is achieved using methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the methyl ester group, which influences its solubility and reactivity. This compound’s specific functional groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 8-hydroxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H9NO4/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)12-10(7)14/h2-5,13H,1H3,(H,12,14)

InChI Key

PPTPZQFRMKEGBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC=C2)O)NC1=O

Origin of Product

United States

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